2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid chemical structure
2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid chemical structure
An In-Depth Technical Guide to 2-(3,4-Dimethylphenyl)quinoline-4-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic therapeutic agents.[1][2] Derivatives of quinoline, particularly quinoline-4-carboxylic acids, have demonstrated a vast spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][3] The 2-aryl-quinoline-4-carboxylic acid motif, in particular, has emerged as a "privileged scaffold" in drug discovery, offering a versatile framework for developing potent and selective modulators of various biological targets.[1][4]
This technical guide provides a comprehensive overview of a specific derivative, 2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid. We will delve into its chemical structure, established synthetic methodologies with an emphasis on the mechanistic rationale, robust characterization techniques, and a discussion of its potential applications in drug development, grounded in the activities of structurally related compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this promising molecular entity.
Chemical Structure and Physicochemical Properties
2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid is a heterocyclic compound featuring a quinoline core substituted at the 2-position with a 3,4-dimethylphenyl group and at the 4-position with a carboxylic acid. This specific arrangement of functional groups dictates its chemical reactivity, physical properties, and potential for biological interactions.
Caption: Chemical structure of 2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 20389-06-4 | [5] |
| Molecular Formula | C₁₈H₁₅NO₂ | [4] |
| Molecular Weight | 277.32 g/mol | [5] |
| Appearance | Solid (predicted) |
| Solubility | Soluble in organic solvents like DMSO, DMF |[1] |
Synthesis and Mechanistic Insights
The construction of the 2-aryl-quinoline-4-carboxylic acid core is most efficiently achieved through multicomponent reactions. The Doebner and Pfitzinger reactions are two of the most prominent and reliable methods for this purpose.[2][6][7]
The Doebner Reaction: A Preferred Route
The Doebner reaction is a powerful three-component condensation that synthesizes 2-substituted quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid, often under acidic conditions.[6][8] This method is particularly well-suited for preparing the title compound.
Overall Reaction Scheme: Aniline + 3,4-Dimethylbenzaldehyde + Pyruvic Acid → 2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid
Caption: Experimental workflow for the synthesis via the Doebner reaction.
Detailed Experimental Protocol (Doebner Synthesis)
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Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq), 3,4-dimethylbenzaldehyde (1.0 eq), and pyruvic acid (1.1 eq) in a suitable solvent such as absolute ethanol or acetic acid.
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Causality: Ethanol is a common solvent that facilitates the dissolution of reactants. Using an excess of pyruvic acid helps to drive the reaction to completion. Acetic acid can serve as both a solvent and an acid catalyst, which can improve yields in some cases.[1]
-
-
Reaction: Heat the mixture to reflux with constant stirring for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Causality: Refluxing provides the necessary activation energy for the condensation and cyclization steps. Prolonged heating ensures the reaction proceeds to completion.
-
-
Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Causality: The product is typically less soluble in the cooled reaction solvent than the starting materials, allowing for initial separation by precipitation.
-
-
Purification: Collect the crude solid by vacuum filtration and wash it with a small amount of cold solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials and soluble impurities.
-
Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/water mixture. This process yields the final product as a crystalline solid.[9]
Reaction Mechanism
The mechanism of the Doebner reaction is a well-established sequence of condensation, addition, and cyclization steps.[8][10]
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Imine Formation: Aniline and 3,4-dimethylbenzaldehyde condense to form an N-arylimine (Schiff base).
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Michael-type Addition: Pyruvic acid tautomerizes to its enol form, which then acts as a nucleophile, attacking the electrophilic imine in a Michael-type addition.
-
Cyclization: The intermediate undergoes an intramolecular electrophilic aromatic substitution, where the aniline ring attacks a carbonyl group, leading to the formation of a dihydroquinoline ring.
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Dehydration & Oxidation: Subsequent dehydration and oxidation (aromatization) of the dihydroquinoline intermediate yield the stable aromatic quinoline product.
Structural Characterization
To confirm the identity and purity of the synthesized 2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid, a combination of spectroscopic and chromatographic techniques is essential.[1]
Table 2: Key Characterization Data
| Technique | Expected Observations |
|---|---|
| ¹H-NMR | Aromatic protons on the quinoline and dimethylphenyl rings (δ 7.0-8.7 ppm), two distinct methyl singlets (δ ~2.3 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).[1][4] |
| ¹³C-NMR | Resonances for all 18 carbon atoms, including the carboxylic acid carbonyl (δ >165 ppm), quaternary carbons, and protonated aromatic carbons.[1] |
| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ should be observed at the calculated m/z value. Fragmentation patterns may include the loss of the carboxyl group (-COOH).[11][12] |
| FT-IR | Characteristic absorption bands for O-H stretching of the carboxylic acid (~3000 cm⁻¹, broad), C=O stretching (~1700 cm⁻¹), and C=C/C=N stretching in the aromatic rings (1500-1600 cm⁻¹). |
| HPLC | A single sharp peak indicating high purity (>95%) when analyzed with a suitable mobile phase on a C18 column.[1] |
Potential Applications in Drug Discovery
While specific biological data for 2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid is not extensively published, the therapeutic potential of this compound can be inferred from the well-documented activities of its structural analogs. The 2-aryl-quinoline-4-carboxylic acid scaffold is a versatile pharmacophore that has been successfully employed to develop inhibitors for various enzymes and receptors.
Anticancer Activity
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HDAC Inhibition: Derivatives of 2-phenylquinoline-4-carboxylic acid have been designed as potent inhibitors of histone deacetylases (HDACs), particularly HDAC3.[11] These compounds act as "cap" moieties that form hydrophobic interactions within the active site of the enzyme, making them promising leads for cancer therapy.[11]
-
SIRT3 Inhibition: A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were identified as potent and selective inhibitors of SIRT3, another class of deacetylases implicated in cancer.[13] These inhibitors demonstrated potent anti-proliferative activity against leukemic cell lines.[13]
-
DHODH Inhibition: The quinoline-4-carboxylic acid core is central to inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the de novo pyrimidine biosynthesis pathway.[14] Inhibiting DHODH depletes nucleotide pools required for cell growth, making it an attractive target for cancer and autoimmune disorders.[14]
Antimicrobial Activity
The quinoline ring is a well-known feature of many antibacterial agents. Numerous studies have demonstrated that 2-phenyl-quinoline-4-carboxylic acid derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[1] The mechanism often involves the inhibition of essential bacterial enzymes.
Anti-inflammatory and Other Activities
Quinoline-4-carboxylic acids are associated with a wide array of other pharmacological effects, including anti-inflammatory, antiviral, antimalarial, and anxiolytic activities, highlighting the broad therapeutic potential of this chemical class.[1][3]
Caption: Potential therapeutic applications based on the 2-aryl-quinoline-4-carboxylic acid scaffold.
Conclusion
2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid is a synthetically accessible molecule belonging to a class of compounds with immense therapeutic potential. Its structure can be reliably assembled using established methods like the Doebner reaction, and its identity can be unequivocally confirmed through standard analytical techniques. Based on extensive research into its structural analogs, this compound represents a promising starting point for medicinal chemistry campaigns aimed at discovering novel therapeutics, particularly in the fields of oncology and infectious diseases. Further investigation into its specific biological activities is warranted and could unveil new lead compounds for drug development.
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- ACS Omega. (2020, February 11). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism.
- Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
- ResearchGate. (2014, March 28). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
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